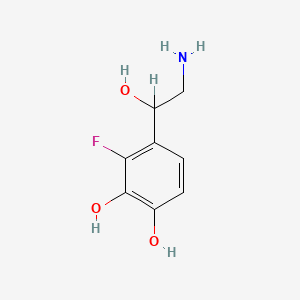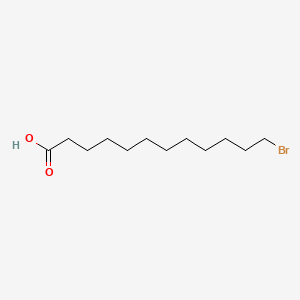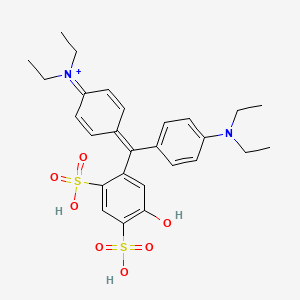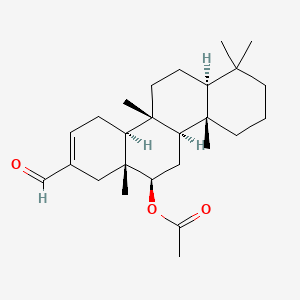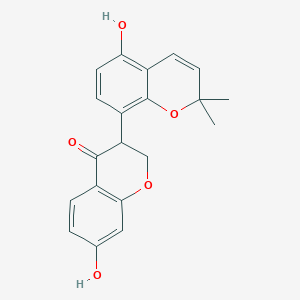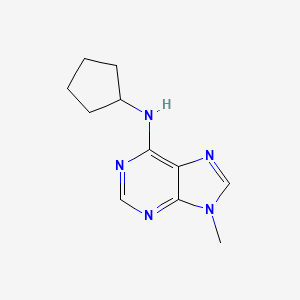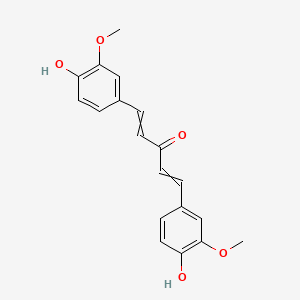
Divanillalaceton
Vue d'ensemble
Description
Divanillalaceton is a natural product found in Curcuma longa with data available.
Applications De Recherche Scientifique
1. Vanillin and Divanillin in Health Applications
Vanillin, a plant secondary metabolite, is closely related to divanillin. Divanillin, the homodimer of vanillin, is recognized for its use as a taste enhancer and its potential as an anticancer drug. An interesting study found that divanillin acquires axial chirality when complexed with bovine serum albumin (BSA). This research highlights the significance of divanillin's interaction with proteins and its potential applications in pharmacology (Venturini et al., 2017).
2. Plant Secondary Metabolism Research
Divanillin, as a secondary plant metabolite, contributes to the vast diversity of plant compounds. Research in plant secondary metabolism, which includes compounds like divanillin, focuses on understanding the ecological and evolutionary roles of these compounds. This area of research is crucial for discovering new applications for plant-derived substances in various scientific fields (Hartmann, 2007).
3. Contribution to Drug Discovery
The field of drug discovery, which encompasses the study of compounds like divanillin, has evolved significantly over time. The understanding of molecular biology and genomics has been pivotal in discovering new drugs and therapeutic agents. Divanillin, through its chemical properties and interactions, could be a part of this ongoing scientific exploration (Drews, 2000).
Propriétés
Nom du produit |
Divanillalaceton |
|---|---|
Formule moléculaire |
C19H18O5 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C19H18O5/c1-23-18-11-13(5-9-16(18)21)3-7-15(20)8-4-14-6-10-17(22)19(12-14)24-2/h3-12,21-22H,1-2H3 |
Clé InChI |
ISIMGBQRFXXNON-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Synonymes |
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one hylin |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

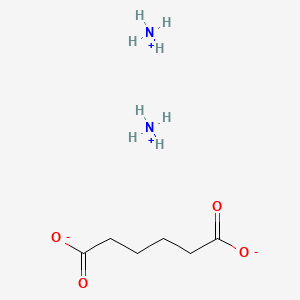
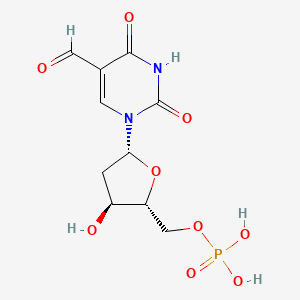
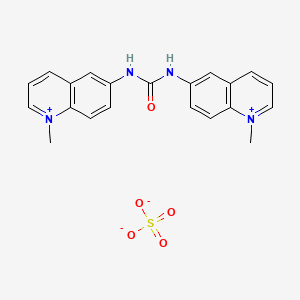
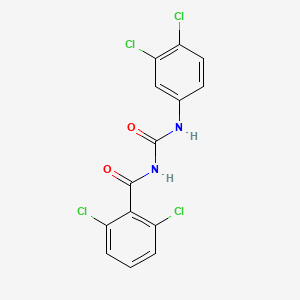
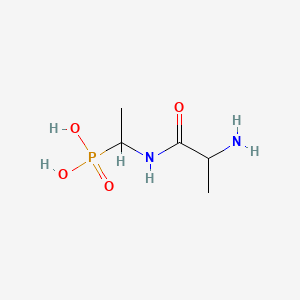
![9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one](/img/structure/B1204428.png)
